

Application Note & Safety Guide: 2-(thiophen-2-yl)propan-2-ol

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Compound of Interest

Compound Name: 2-(Thiophen-2-yl)propan-2-ol

CAS No.: 5331-62-4

Cat. No.: B1266549

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Chemical Identity & Physical Profile

This substance is a tertiary alcohol linked to a thiophene ring. It is a critical intermediate in the synthesis of pharmaceuticals and conductive polymers (via dehydration to 2-isopropenylthiophene).

Parameter	Data	Notes
IUPAC Name	2-(thiophen-2-yl)propan-2-ol	
Common Synonyms	Dimethyl(2-thienyl)carbinol; 2-(2-Hydroxypropan-2-yl)thiophene	
CAS Number	2309-47-9	
Molecular Formula	C ₇ H ₁₀ OS	
Molecular Weight	142.22 g/mol	
Physical State	Colorless to pale yellow liquid (or low-melting solid)	Analogous to Cumyl alcohol (MP ~30°C)
Solubility	Soluble in organic solvents (DCM, THF, EtOAc); Low solubility in water	
Boiling Point	-90-95°C at 15 mmHg (Estimated)	

Hazard Identification & Risk Assessment

Current Regulatory Status: Specific toxicological data for this exact CAS is limited in public registries. The following classification is based on Structure-Activity Relationship (SAR) analysis using its structural analog, 2-Phenyl-2-propanol (Cumyl alcohol), and the parent heterocycle, Thiophene.

GHS Classification (Derived)

- Signal Word:WARNING
- Hazard Statements:
 - H302: Harmful if swallowed.[1][2][3]
 - H315: Causes skin irritation.[4][3]

- H319: Causes serious eye irritation.[1][2][3]
- H335: May cause respiratory irritation.[3]

Key Reactivity Hazards[3][8]

- Acid Sensitivity (Dehydration Risk): As a tertiary benzylic-like alcohol, this compound is highly prone to acid-catalyzed dehydration. Contact with strong acids (HCl, H₂SO₄) or acidic resins (Amberlyst) will generate 2-isopropenylthiophene, which is unstable and prone to rapid, exothermic polymerization.
- Thiophene Oxidation: The thiophene ring is susceptible to oxidation by strong oxidizers (e.g., mCPBA, KMnO₄), potentially leading to sulfoxides/sulfones or ring opening.

Storage & Stability Protocols

Proper storage is essential to prevent spontaneous dehydration or degradation.

- Temperature: Store at 2–8°C (Refrigerated).
- Atmosphere: Store under Inert Gas (Argon or Nitrogen). Thiophene derivatives can darken upon air exposure due to oxidative polymerization.
- Container: Tightly sealed amber glass vials. Avoid metal containers if trace acidity is suspected.
- Incompatibilities: Segregate from strong acids, acid chlorides, and strong oxidizing agents.

Safe Handling Protocol: Synthesis & Isolation

Scenario: Quenching a Grignard reaction (Methylmagnesium bromide + 2-Acetylthiophene) to isolate **2-(thiophen-2-yl)propan-2-ol**.

Rationale

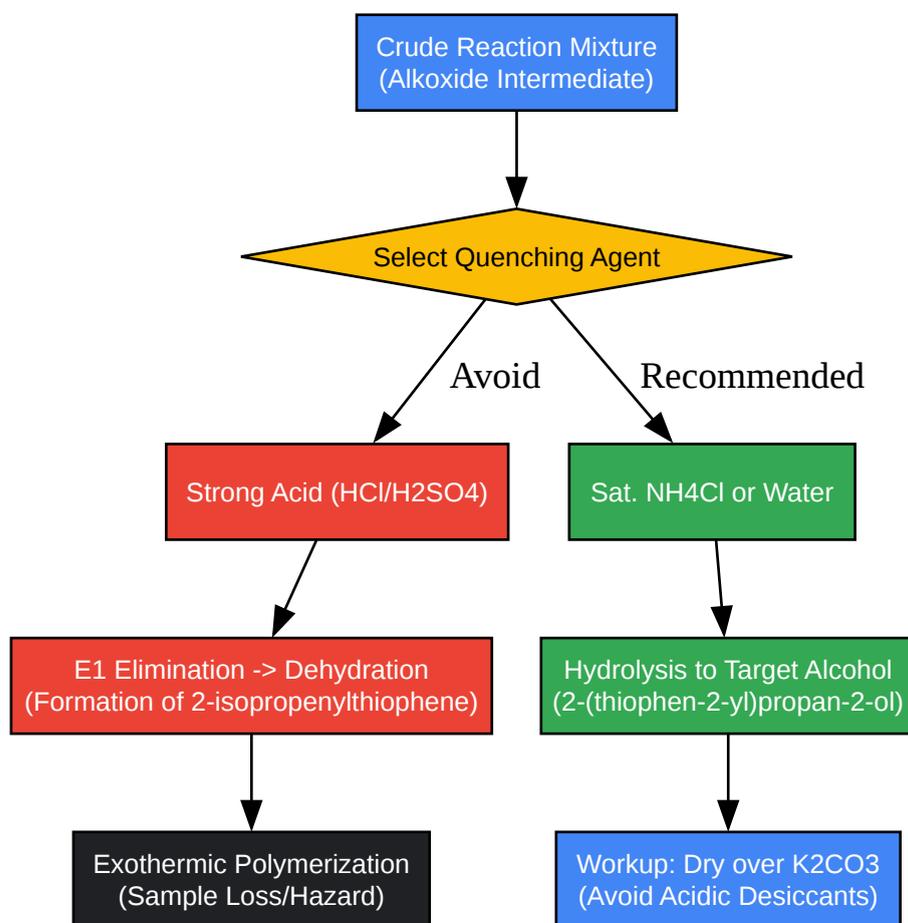
Standard acid quenches (HCl) are dangerous here. The acidity will instantly dehydrate the product. A buffered, neutral quench is required to maintain the alcohol integrity.

Step-by-Step Workflow

- Preparation:
 - Don PPE: Nitrile gloves (0.11mm min thickness), safety goggles, and lab coat.
 - Ensure fume hood airflow >0.5 m/s.
- Quenching (The "Ammonium Chloride" Method):
 - Cool the reaction mixture to 0°C.
 - Do NOT use HCl.
 - Slowly add Saturated Aqueous Ammonium Chloride (sat. aq. NH₄Cl).[1][5]
 - Mechanism:[6][1] NH₄Cl provides a mild proton source (pH ~5-6) sufficient to hydrolyze the magnesium alkoxide without catalyzing the E1 dehydration elimination.
- Extraction:
 - Extract with Diethyl Ether or Ethyl Acetate.
 - Wash organic layer with Water, then Brine.
 - Critical Step: Dry over Sodium Sulfate (Na₂SO₄) or Potassium Carbonate (K₂CO₃). Avoid Magnesium Sulfate (MgSO₄) as it can be slightly acidic (Lewis acid character) and promote trace decomposition in highly sensitive substrates.
- Concentration:
 - Rotary evaporate at bath temperature < 40°C.
 - Do not heat to dryness for prolonged periods.

Workflow Visualization

The following diagram illustrates the decision logic for handling this compound to prevent dehydration.



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Caption: Logic flow for quenching reactions yielding acid-sensitive tertiary alcohols.

Emergency Procedures

Spill Response

- Evacuate: Clear the immediate area of non-essential personnel.
- Ventilate: Increase ventilation or open windows if safe.
- PPE: Wear organic vapor respirator if spill volume > 100 mL.
- Containment:
 - Absorb with inert material (Vermiculite or Sand).

- Do NOT use sawdust (flammability risk with solvents).
- Place in a sealed container labeled "Hazardous Waste - Organic Toxicity."

First Aid Measures

Exposure Route	Action
Eye Contact	Rinse cautiously with water for 15 minutes.[4][1] Remove contact lenses.[4][2] Seek medical attention.
Skin Contact	Wash with soap and water.[4] If irritation (redness/itching) persists, seek medical aid.
Inhalation	Move to fresh air.[1] If breathing is difficult, administer oxygen (trained personnel only).
Ingestion	Rinse mouth. Do NOT induce vomiting (risk of aspiration).[1] Call a Poison Center.[1][2]

Waste Disposal

- Classification: Hazardous Organic Waste (Non-Halogenated).
- Segregation: Keep separate from oxidizers and strong acids.
- Method: Incineration in a licensed chemical disposal facility.
- Note: Ensure the waste stream pH is neutral to basic. If mixed with acidic waste streams, the compound may polymerize in the waste drum, generating heat.

References

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